
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- is a complex organic compound with the molecular formula C14H8N2S This compound is characterized by the presence of both phenoxy and phenylthio groups attached to a benzenedicarbonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- typically involves multiple steps. One common method starts with the reaction of hydroquinone with an alkali solution to produce a phenolate. This intermediate is then reacted with cyanogen trichloride to produce 4-phenoxyphthalonitrile. Finally, the product is obtained by crystallization and drying .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenoxy and phenylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenoxy and phenylthio groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarbonitrile, 4-phenoxy-: This compound lacks the phenylthio group, making it less versatile in certain reactions.
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)-: The presence of an amino group instead of a phenoxy group alters its chemical properties and reactivity.
Uniqueness
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- is unique due to the combination of phenoxy and phenylthio groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
620175-23-7 |
|---|---|
分子式 |
C20H12N2OS |
分子量 |
328.4 g/mol |
IUPAC名 |
4-phenoxy-5-phenylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2OS/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H |
InChIキー |
HXTURSXWHICZQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


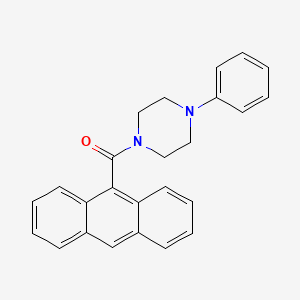
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)

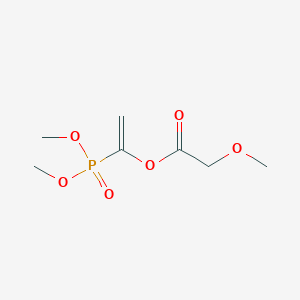

![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)
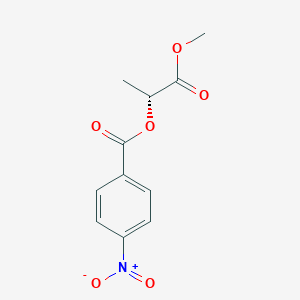
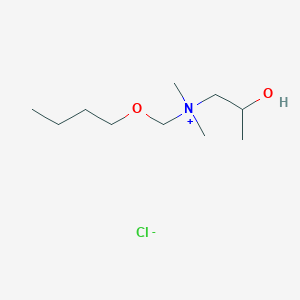

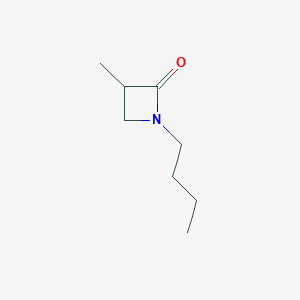

![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)

